Ethyl 4-azidobutanoate
Overview
Description
Ethyl 4-azidobutanoate is a synthetic organic compound used in various fields of scientific research and industry. It has a molecular formula of C6H11N3O2 . It serves as a simple azide building block .
Molecular Structure Analysis
The molecular structure of Ethyl 4-azidobutanoate consists of 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 157.170 Da and the monoisotopic mass is 157.085129 Da .Physical And Chemical Properties Analysis
Ethyl 4-azidobutanoate has several physical and chemical properties. It has 5 hydrogen bond acceptors and no hydrogen bond donors. It has 6 freely rotating bonds and no violations of the Rule of 5. The ACD/LogP value is 1.21, and the ACD/LogD values are 1.52 at pH 5.5 and 7.4. The ACD/BCF values are 8.37 at pH 5.5 and 7.4, and the ACD/KOC values are 159.32 at pH 5.5 and 7.4. The polar surface area is 39 Å^2 .Scientific Research Applications
Synthesis of Clickable Probes for Bioconjugation
Ethyl 4-azidobutanoate is a versatile compound used in the synthesis of clickable probes for bioconjugation . These probes can be attached to biomolecules, such as proteins or antibodies, through a process called “click chemistry.” This application is crucial for creating labeled molecules that can be tracked or quantified in biological systems.
Advanced Oxidation Processes
In environmental science, Ethyl 4-azidobutanoate is involved in advanced oxidation processes (AOPs). It can be used to generate reactive species that degrade pollutants, offering a potential method for water treatment and purification .
Mechanism of Action
Target of Action
Ethyl 4-azidobutanoate is a simple azide building block . It is used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . .
Mode of Action
As an azide compound, it may participate in click chemistry reactions, specifically in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles . These reactions are often used in drug discovery and bioconjugation applications .
properties
IUPAC Name |
ethyl 4-azidobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-2-11-6(10)4-3-5-8-9-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQNOPCJUCMNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495505 | |
Record name | Ethyl 4-azidobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-azidobutanoate | |
CAS RN |
51453-79-3 | |
Record name | Ethyl 4-azidobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research indicates that the cyclopentadienyl ruthenium complexes, while effective for catalyzing the decomposition of benzylic azides, do not exhibit the same reactivity with Ethyl 4-azidobutanoate []. The study specifically mentions that (2-azidoethyl)benzene and Ethyl 4-azidobutanoate did not undergo the same coupling reaction observed with benzylic azides.
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